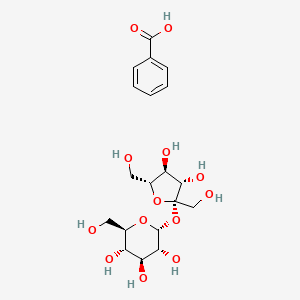

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate can be achieved through a multi-step process involving protection and deprotection of functional groups, glycosylation, and benzoate esterification. The starting materials include D-glucose, D-fructose, benzoic acid, acetic anhydride, methanol, sodium methoxide, acetic acid, triethylamine, p-toluenesulfonic acid, dichloromethane, diethyl ether, and water.

Molecular Structure Analysis

The molecular formula of GFBE is C19H26O12, and its molecular weight is 446.4 . The detailed molecular structure analysis can be found in various scientific databases .

Applications De Recherche Scientifique

-

Scientific Field: Glycoscience

- Application Summary : Alpha-D-Glucopyranoside and Beta-D-Fructofuranosyl derivatives have been synthesized and characterized in various studies. Sucrose (α‑ d ‑glucopyranosyl- (1↔2)-β‑ d ‑fructofuranoside) is the most common low molecular weight sugar found in the plant kingdom .

- Methods of Application : The basis for the chemical reactivity of sucrose is the eight hydroxyl groups present on the molecule . Increasing use of enzymatic biotechnological techniques to derivatize sucrose is expected, to add special functionalities to sucrose products like biodegradability, biocompatibility, and non-toxicity .

- Results or Outcomes : Sucrose serves as an essential reserve and energy source for non‐photosynthetic tissues, and provides carbon for the synthesis of storage compounds, including starch and less frequently fructosyloligosaccharides (fructans) .

-

Scientific Field: Microbiology and Fermentation Technology

- Application Summary : The compound was synthesized using Escherichia coli glycoside phosphorylase YcjT . This sugar promoted the growth of the probiotic Bifidobacterium breve .

- Methods of Application : The product was identified as β- d -fructofuranosyl α- d -glucopyranosyl- (1→2)-α- d -glucopyranoside. This sugar was also synthesized from sucrose and maltose using YcjT and maltose phosphorylase .

- Results or Outcomes : The synthesized sugar promoted the growth of the probiotic Bifidobacterium breve .

-

Scientific Field: Chemical Synthesis

- Application Summary : α-D-Glucopyranoside-β-D-fructofuranosyl octadecanoate is a surfactant-based permeation enhancer used to increase mannitol permeability in excised rat colonic mucosae .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The compound increased mannitol permeability in excised rat colonic mucosae .

-

Scientific Field: Chemical Receptor Design

- Application Summary : Methyl α-D-glucopyranoside has been used to study binding modes with an artificial receptor in crystalline complexes .

- Methods of Application : The binding modes of two complexes formed between methyl α-D-glucopyranoside and an artificial receptor belonging to the class of compounds consisting of a 1,3,5-trisubstituted 2,4,6-trialkylbenzene scaffold were studied .

- Results or Outcomes : The noncovalent interactions stabilizing the new complexes were compared with those observed in the aforementioned crystalline complexes with methyl β-D-glucopyranoside .

-

Scientific Field: Enzymatic Synthesis

- Application Summary : The compound was synthesized using Escherichia coli glycoside phosphorylase YcjT .

- Methods of Application : The product was identified as β-D-fructofuranosyl α-D-glucopyranosyl- (1→2)-α-D-glucopyranoside. This sugar was also synthesized from sucrose and maltose using YcjT and maltose phosphorylase .

- Results or Outcomes : The synthesized sugar promoted the growth of the probiotic Bifidobacterium breve .

-

Scientific Field: Biochemistry

- Application Summary : One study involved the preparation of beta-D-fructofuranosyl O- (alpha-D-galactopyranosyl uronic acid)- (1----6)-O-alpha-D-glucopyranoside through treating raffinose with D-galactose oxidase, followed by hypoiodite oxidation.

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source.

- Results or Outcomes : The outcomes of this application are not provided in the source.

-

Scientific Field: Chemical Receptor Design

- Application Summary : Methyl α-D-glucopyranoside has been used to study binding modes with an artificial receptor in crystalline complexes .

- Methods of Application : The binding modes of two complexes formed between methyl α-D-glucopyranoside and an artificial receptor belonging to the class of compounds consisting of a 1,3,5-trisubstituted 2,4,6-trialkylbenzene scaffold were studied .

- Results or Outcomes : The noncovalent interactions stabilizing the new complexes are compared with those observed in the aforementioned crystalline complexes with methyl β-D-glucopyranoside .

-

Scientific Field: Enzymatic Synthesis

- Application Summary : The compound was synthesized using Escherichia coli glycoside phosphorylase YcjT .

- Methods of Application : The product was identified as β-D-fructofuranosyl α-D-glucopyranosyl- (1→2)-α-D-glucopyranoside. This sugar was also synthesized from sucrose and maltose using YcjT and maltose phosphorylase .

- Results or Outcomes : The synthesized sugar promoted the growth of the probiotic Bifidobacterium breve .

-

Scientific Field: Biochemistry

- Application Summary : One study involved the preparation of beta-D-fructofuranosyl O- (alpha-D-galactopyranosyl uronic acid)- (1----6)-O-alpha-D-glucopyranoside through treating raffinose with D-galactose oxidase, followed by hypoiodite oxidation.

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source.

- Results or Outcomes : The outcomes of this application are not provided in the source.

Safety And Hazards

Propriétés

Numéro CAS |

12738-64-6 |

|---|---|

Nom du produit |

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate |

Formule moléculaire |

C19H26O12 |

Poids moléculaire |

446.4 |

Nom IUPAC |

benzoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11.C7H6O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;8-7(9)6-4-2-1-3-5-6/h4-11,13-20H,1-3H2;1-5H,(H,8,9)/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |

SMILES |

C1=CC=C(C=C1)C(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.